Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone
Description
Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone is a thieno[2,3-d]pyrimidine derivative characterized by a furan-2-ylmethanone moiety and a 2-methoxyethyl substituent at the 3-position of the pyrimidine ring. This compound belongs to a class of heterocyclic systems known for diverse biological activities, including antifungal, antioxidant, and anticancer properties .
Properties
IUPAC Name |
furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-12(2)22-16-13(11)9-17(6-8-20-3)10-18(16)15(19)14-5-4-7-21-14/h4-5,7H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPULSKSYZYALGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan derivatives, particularly those containing thieno[2,3-d]pyrimidine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone is one such derivative that exhibits promising pharmacological properties. This article reviews its biological activities, including antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan moiety : Known for its role in various biological activities.
- Thieno[2,3-d]pyrimidine ring : This structure is linked to numerous pharmacological effects.
- Methoxyethyl group : Enhances solubility and bioavailability.
Antibacterial Activity
Research indicates that furan derivatives demonstrate significant antibacterial activity. For instance:
- Mechanism of Action : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, it inhibited the growth of Escherichia coli and Staphylococcus aureus , with Minimum Inhibitory Concentrations (MICs) reported as low as 64 µg/mL for related furan derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 32 |
Anticancer Activity
Furan derivatives have been explored for their anticancer properties:
- In vitro Studies : The compound exhibited inhibitory effects against human cervical cancer cells (HeLa), with an IC50 value of approximately 0.15 ± 0.05 µg/mL .
- Mechanisms : It is suggested that the compound induces apoptosis through mitochondrial pathways and disrupts cellular membranes.
Anti-inflammatory Activity
The anti-inflammatory potential of furan-based compounds has been highlighted in several studies:
- COX-2 Inhibition : Certain furan derivatives have been shown to inhibit COX-2 activity effectively, comparable to established anti-inflammatory drugs like rofecoxib .
| Compound | COX-2 Inhibition (%) |
|---|---|
| Furan Derivative A | 85% |
| Rofecoxib | 80% |
Case Studies and Research Findings
- Antibacterial Efficacy : A study focused on a series of furan derivatives found that certain modifications significantly enhanced antibacterial potency against multiple strains, outperforming traditional antibiotics like tetracycline .
- Anticancer Studies : In a study involving various furan conjugates tested against HeLa cells, one conjugate demonstrated remarkable cytotoxicity with a mechanism involving mitochondrial disruption and membrane lysis .
- Anti-inflammatory Research : A recent investigation into hydrazide-hydrazone derivatives linked to furan moieties revealed promising anti-inflammatory effects in carrageenan-induced rat models, indicating potential for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
*The molecular formula is inferred as C₁₈H₂₂N₂O₃S based on systematic naming.
- Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances hydrophilicity compared to dichlorophenyl (hydrophobic, ) or phenyl (aromatic, ) substituents.
Structural Insights from Crystallography
- Dihydropyrimidinones () adopt a half-chair conformation, with hydrogen bonding between N-H and carbonyl groups stabilizing the structure.
- Thieno[2,3-d]pyrimidines (e.g., ) display planar fused-ring systems, facilitating π-π stacking interactions in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
